![molecular formula C15H10N2O2S2 B2779512 (Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 612802-67-2](/img/structure/B2779512.png)
(Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound (Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one and its derivatives have been explored in various chemical synthesis processes. One study highlights the reactions of similar thiazolidine derivatives with nitrile oxides, leading to the formation of different compounds including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. The interconversion routes of these reactions are discussed, along with detailed structural analysis through microanalytical and spectral data (Kandeel & Youssef, 2001).
Biological Activities
Several studies have explored the biological activities of thiazolidin-4-one derivatives. For instance, antimicrobial and antitumor activities of zinc(II) complexes with pyridine thiazole derivatives, closely related to the compound , have been evaluated. These complexes have shown to possess significant activity against various bacteria and cancer cell lines, suggesting potential applications in developing new bioactive materials (Zou Xun-Zhong et al., 2020).
Another study delves into the anticancer properties of 5-ene-4-thiazolidinone derivatives, which demonstrate selective antileukemic action and induce apoptosis in mammalian leukemia cells through mitochondria-dependent pathways (Senkiv et al., 2016).
Corrosion Inhibition
Thiazolidin-4-one derivatives have also been investigated as corrosion inhibitors for metals. A study on thiazole-based pyridine derivatives shows their effectiveness in protecting mild steel against corrosion in acidic environments. The research highlights the role of molecular structure in determining the inhibition efficiency, providing insights into the development of more effective corrosion inhibitors (Chaitra et al., 2016).
Material Science and Crystallography
Research in material science has utilized thiazolidin-4-one derivatives for crystal structure analysis. For example, the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative reveal insights into its geometric parameters and intermolecular interactions, which are crucial for the development of new materials with desired properties (Khelloul et al., 2016).
properties
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S2/c18-12-3-1-11(2-4-12)17-14(19)13(21-15(17)20)9-10-5-7-16-8-6-10/h1-9,18H/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSAWDNNQKTKOI-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=NC=C3)SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one |
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